

Cinoxacin tissue distribution prostate kidney bladder

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Compound Focus: Cinoxacin

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Cinoxacin Pharmacokinetic Properties at a Glance

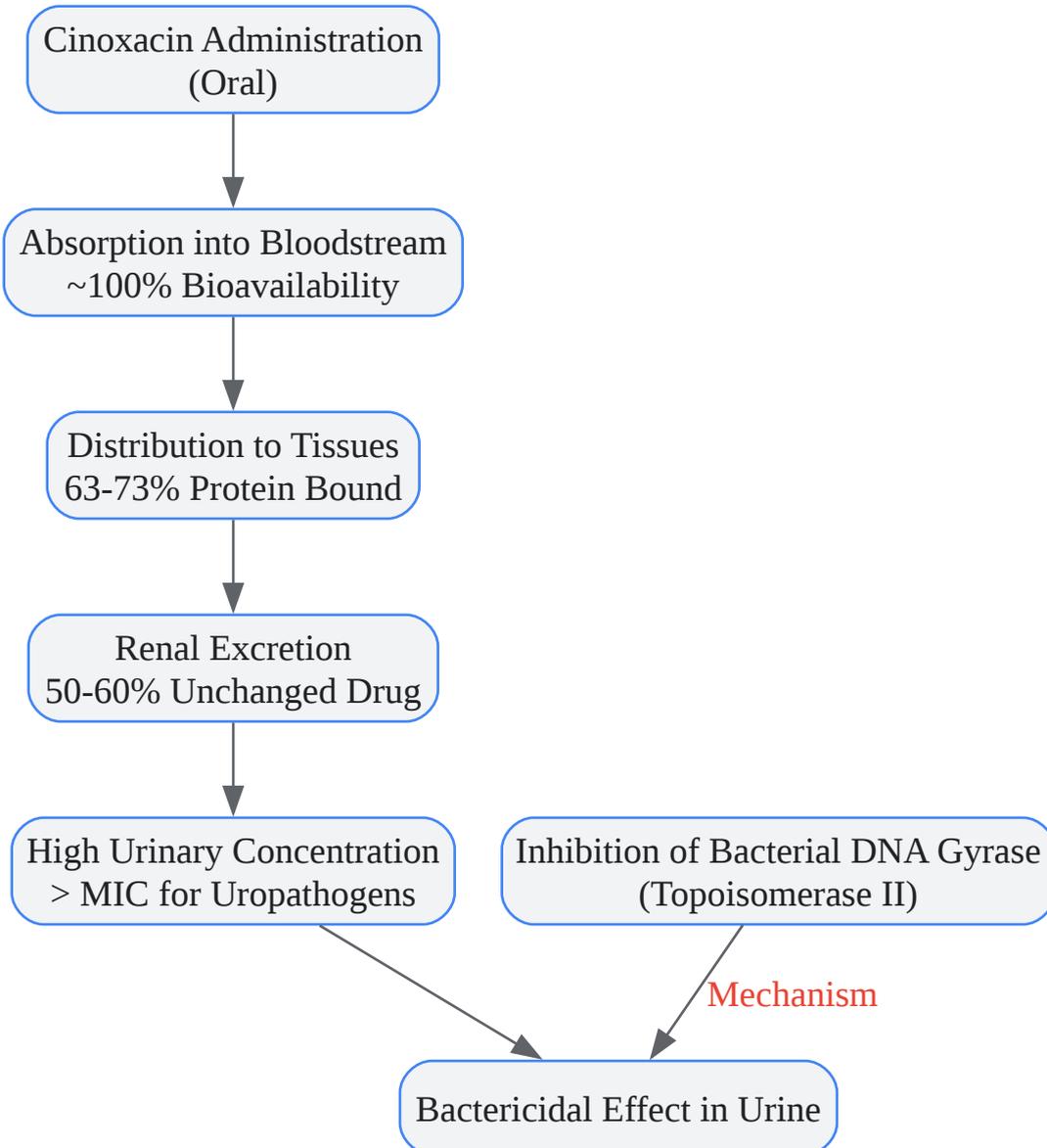
Property	Details
Bioavailability	Nearly 100% after oral administration [1] [2].
Plasma Protein Binding	63-73% [1] [3].
Primary Route of Elimination	Renal excretion [1] [2].
Fraction Excreted Unchanged in Urine	50-60% in patients with normal renal function [1] [3].
Elimination Half-Life	1.1 - 2.7 hours (increased in renal impairment) [1].

Mechanism of Action and Antimicrobial Spectrum

Cinoxacin is a synthetic antibacterial agent belonging to an early class of quinolone antibiotics [1] [4].

- Mechanism of Action:** It exerts a **bactericidal effect** by specifically inhibiting bacterial **DNA-gyrase (topoisomerase II)**, an enzyme essential for DNA replication and transcription [1] [3].
- Spectrum of Activity:** Its spectrum is primarily restricted to **Gram-negative aerobic bacteria** [1]. It is most effective against common uropathogens like *Escherichia coli* and *Proteus mirabilis*, but shows

activity against most species of *Enterobacteriaceae* at concentrations achieved in urine [1] [5]. It has less activity against Gram-positive bacteria and *Pseudomonas aeruginosa* [1].



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Cinoxacin's pathway from administration to antibacterial effect in the urinary tract.

Tissue Distribution and Key Experimental Data

Cinoxacin distributes into urinary tract tissues, with concentrations reaching a significant percentage of serum levels.

Tissue / Fluid	Concentration Relative to Serum	Experimental Details & Context
Prostate Tissue	Reaches ~60% of serum concentrations [1].	Measured in prostatic tissue of urological patients after oral administration [2].
Urine	High concentrations, remain above the MIC for most Gram-negative urinary pathogens for at least 12 hours [2].	Primary route of elimination; high concentrations are the basis for its efficacy in UTIs [1] [2].
Bladder Tissues	Reaches ~60-80% of serum concentrations [1].	-

Experimental Protocols for Pharmacokinetic Studies

The key findings on **cinnoxacin**'s distribution come from human pharmacokinetic studies using standardized methods.

- **Dosing and Sample Collection:** In human studies, volunteers or patients received single or multiple oral doses (e.g., 250 mg, 500 mg). Blood serum samples were collected at timed intervals. Tissue samples (like prostate) were often obtained during scheduled urological surgeries [2].
- **Drug Concentration Measurement:** **Cinnoxacin** concentrations in body fluids (serum, urine) and tissue homogenates were determined using specific assay methods developed for the compound, such as microbiological assays or high-performance liquid chromatography (HPLC) [2].
- **Protein Binding Determination:** The extent of serum protein binding (63-73%) was typically determined using methods like **equilibrium dialysis** or **ultrafiltration** [1] [3].

Clinical Application and Context

- **Therapeutic Indications:** **Cinnoxacin** was approved for treating **initial or recurrent uncomplicated urinary tract infections** and for **prophylactic therapy** in women with a history of recurrent UTIs [1] [6].
- **Dosage:** The typical treatment dosage was **1 g per day orally, given in 2-4 divided doses for 7-14 days**. Prophylaxis involved a single **250 mg dose at bedtime** [1] [6].
- **Current Status:** The search results consistently note that **cinnoxacin "has no advantage over newer agents of this class"** [1] [6]. The development of **fluoroquinolones** (e.g., ciprofloxacin),

which have a broader antimicrobial spectrum and different pharmacokinetic profiles, has largely superseded older agents like **cinnoxacin** [1].

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